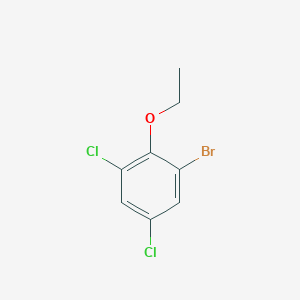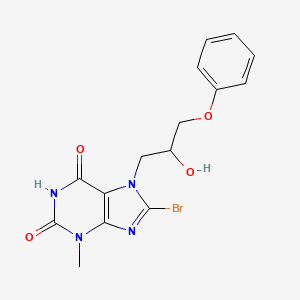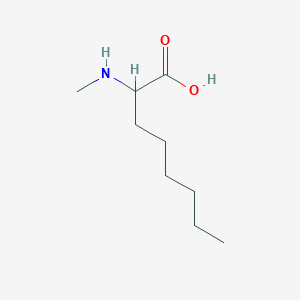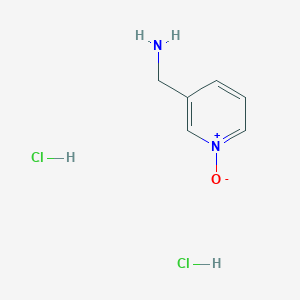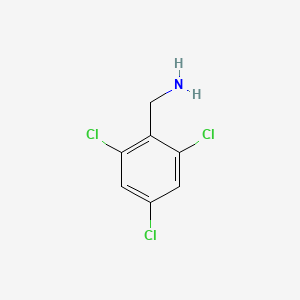
1,3-Dioxane-5-methanamine, N,2,2-trimethyl-
概要
説明
“1,3-Dioxane-5-methanamine, N,2,2-trimethyl-” is a chemical compound with the molecular formula C8H17NO2. It is also known as “(2,2,5-trimethyl-1,3-dioxan-5-yl)methanamine” and has a molecular weight of 159.23 .
Synthesis Analysis
1,3-Dioxanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .Chemical Reactions Analysis
1,3-Dioxanes and 1,3-dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .作用機序
TMA-2 acts primarily as a serotonin receptor agonist, binding to and activating the 5-HT2A and 5-HT2C receptors in the brain. This leads to a cascade of neural activity that results in altered perception, cognition, and emotion. TMA-2 also affects other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its effects.
Biochemical and Physiological Effects
TMA-2 has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as alter levels of various neurotransmitters in the brain. TMA-2 has also been found to increase the release of cortisol, a stress hormone, and may have immunomodulatory effects.
実験室実験の利点と制限
TMA-2 has several advantages as a research tool. Its unique mechanism of action and effects on the brain make it a valuable tool for studying the neural basis of perception, cognition, and emotion. However, TMA-2 also has limitations, including its potential for abuse and the difficulty of controlling its effects in human subjects.
将来の方向性
There are several potential future directions for research on TMA-2. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its effects on cognitive function, including memory and learning. Additionally, researchers may continue to study the neural basis of TMA-2's effects and its potential as a research tool for understanding the brain.
科学的研究の応用
TMA-2 has been the subject of extensive scientific research, particularly in the fields of neuroscience and pharmacology. Researchers have studied its effects on the brain and behavior, as well as its potential therapeutic applications. TMA-2 has been found to have a unique mechanism of action that differs from other psychedelics, making it a valuable tool for studying the brain and its functions.
特性
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxan-5-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2)10-5-7(4-9-3)6-11-8/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXAXRLNONSHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)CNC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


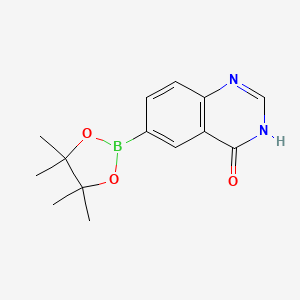


![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid](/img/structure/B3198131.png)

![4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3198158.png)
